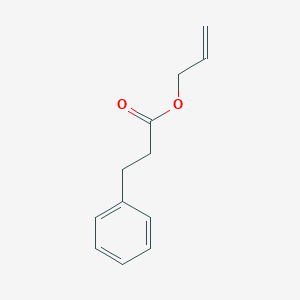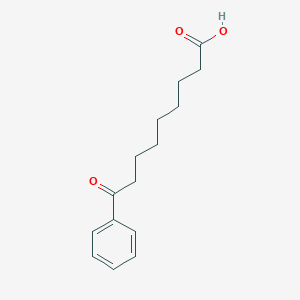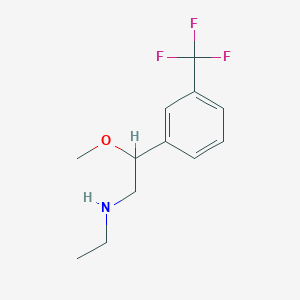
Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-, also known as O-desmethylvenlafaxine, is a chemical compound that belongs to the family of phenylethylamines. It is a metabolite of Venlafaxine, which is a commonly used antidepressant drug. O-desmethylvenlafaxine has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, which are two important neurotransmitters involved in mood regulation. By inhibiting their reuptake, Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine increases the levels of these neurotransmitters in the brain, leading to an increase in mood and a decrease in symptoms of depression.
Efectos Bioquímicos Y Fisiológicos
Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine has been shown to have various biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and metabolism. Studies have also shown that Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine can affect the function of various organs, including the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in relatively large quantities. It also has well-established effects on various neurotransmitter systems, making it a useful tool for studying the function of these systems. However, there are also limitations to its use in lab experiments. Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine can have significant effects on the cardiovascular system, which can complicate experiments that involve measuring cardiovascular parameters. It can also have effects on other organ systems, which can complicate experiments that involve measuring the function of these systems.
Direcciones Futuras
There are several future directions for research on Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine. One area of interest is its potential use in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and bipolar disorder. Another area of interest is its potential use as a tool for studying the function of various neurotransmitter systems and ion channels. Additionally, there is interest in developing new methods for synthesizing Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine that are more efficient and cost-effective.
Métodos De Síntesis
Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine can be synthesized through several methods, including chemical synthesis and enzymatic conversion. The chemical synthesis involves the use of various reagents and catalysts to convert precursor compounds into Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine. Enzymatic conversion, on the other hand, involves the use of specific enzymes to catalyze the conversion of precursor compounds into Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine.
Aplicaciones Científicas De Investigación
Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have effects on various neurotransmitter systems, including the serotonin and norepinephrine systems. Studies have also shown that Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine can modulate the activity of certain ion channels, such as the voltage-gated sodium channels.
Propiedades
Número CAS |
15235-27-5 |
|---|---|
Nombre del producto |
Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)- |
Fórmula molecular |
C12H16F3NO |
Peso molecular |
247.26 g/mol |
Nombre IUPAC |
N-ethyl-2-methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C12H16F3NO/c1-3-16-8-11(17-2)9-5-4-6-10(7-9)12(13,14)15/h4-7,11,16H,3,8H2,1-2H3 |
Clave InChI |
JGJJZSVNDGGHNA-UHFFFAOYSA-N |
SMILES |
CCNCC(C1=CC(=CC=C1)C(F)(F)F)OC |
SMILES canónico |
CCNCC(C1=CC(=CC=C1)C(F)(F)F)OC |
Sinónimos |
N-ethyl-beta-methoxy-beta-(3'-trifluoromethylphenyl)- ethylamine SK and F 40652A SK and F-40652A SKF 40652A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



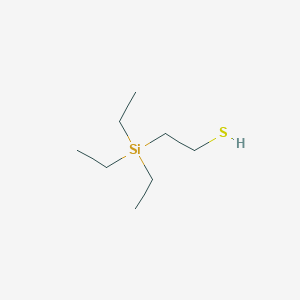
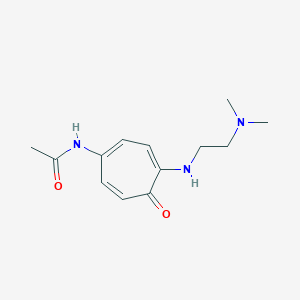
![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)
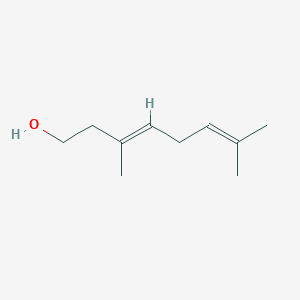
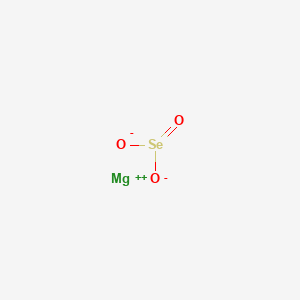
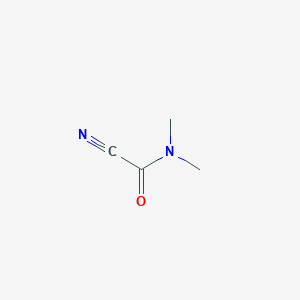
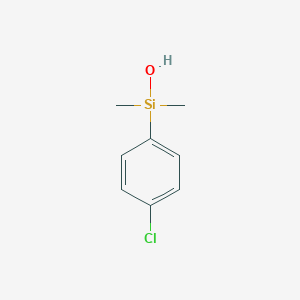
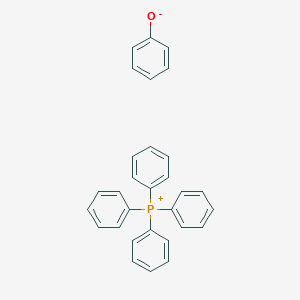
![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)

